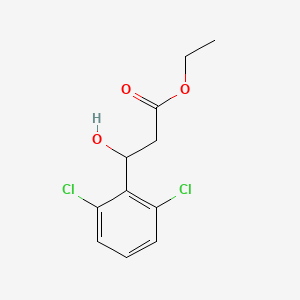

Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 2,6-dichlorophenyl substituent at the β-position of the hydroxypropanoate backbone. This compound is of significant interest in asymmetric synthesis, particularly in kinetic resolution (KR) studies aimed at obtaining enantiomerically pure derivatives. Its (S)-configured enantiomer, ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (referred to as (S)-2i in the literature), has been characterized using advanced NMR techniques and chiral derivatization agents like (R)-MTPA chloride .

Key structural attributes:

- Molecular formula: C₁₁H₁₂Cl₂O₃.

- Functional groups: Ester (ethyl propanoate), secondary alcohol (β-hydroxy group), and aromatic dichloro substitution (2,6-dichlorophenyl).

- Stereochemistry: The (S)-configuration at the β-hydroxy position is confirmed via ¹H-NMR and ¹⁹F-NMR analysis of its Mosher’s ester derivatives .

Properties

Molecular Formula |

C11H12Cl2O3 |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |

InChI Key |

YUPVHXPDROOEFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC=C1Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-dichlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(2,6-dichlorophenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(2,6-dichlorophenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(3,5-Dichlorophenyl)-3-hydroxypropanoate

This positional isomer differs only in the substitution pattern of the chlorine atoms on the phenyl ring (3,5- vs. 2,6-dichloro).

Impact of substitution pattern :

- In contrast, 3,5-dichloro substitution may enhance electronic effects (e.g., resonance stabilization) due to symmetrical para-directing positions.

Ethyl 3-(4-Nitrophenyl)-3-hydroxypropanoate

Another analog, ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e, shares the β-hydroxy ester framework but replaces chlorine atoms with a nitro group.

Functional group influence :

- Chlorine atoms in (S)-2i contribute to steric bulk and lipophilicity, which may affect solubility and biological interactions.

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

This compound (listed in ) shares a chlorinated aromatic ring but diverges in functional groups, featuring an isoxazole ring and acid chloride.

| Property | This compound | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride |

|---|---|---|

| Core structure | β-hydroxy ester | Isoxazole-carboxylic acid chloride |

| Reactivity | Moderate (ester hydrolysis, chiral resolution) | High (acid chloride undergoes rapid nucleophilic substitution) |

| Biological relevance | Intermediate in chiral synthesis | Potential precursor for pharmaceuticals or agrochemicals |

Key differences :

- The β-hydroxy ester in (S)-2i is critical for asymmetric catalysis and chiral resolution studies.

- The isoxazole-carboxylic acid chloride is more reactive and suited for coupling reactions in drug synthesis.

Research Findings and Implications

- Stereochemical determination : The (S)-configuration of (S)-2i was unambiguously assigned using Mosher’s ester derivatization, with ¹⁹F-NMR deshielding (−71.49 ppm) confirming the spatial arrangement of the CF₃ group and aromatic ring .

- Comparative reactivity :

- Electron-withdrawing groups (e.g., nitro, chloro) stabilize intermediates in KR processes but alter reaction kinetics.

- Steric effects in 2,6-dichloro derivatives may reduce enzymatic or catalytic efficiency compared to less hindered analogs.

Biological Activity

Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group and a dichlorophenyl moiety, which are critical for its reactivity and biological interactions. The presence of these functional groups enhances its potential as an enzyme inhibitor and modulator of various biochemical pathways.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus altering enzyme function. The dichlorophenyl group can enhance binding affinity and specificity towards molecular targets, influencing various metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to modulate enzyme activities involved in critical metabolic processes. For instance, it may interact with enzymes linked to oxidative stress pathways, potentially reducing oxidative damage in cellular environments.

Antioxidant Effects

In experimental models, the compound has demonstrated potential antioxidant effects, contributing to the reduction of oxidative stress markers. This activity is particularly relevant in studies focusing on neuroprotection and inflammation .

Case Studies

- Neuroprotective Studies : A study evaluated the compound's cerebroprotective effects in models of bacterial meningitis. Results indicated a decrease in oxidative stress markers in treated groups compared to controls, suggesting potential therapeutic benefits against neuroinflammation .

- Enzyme Interaction Studies : Investigations into the compound's interaction with various enzymes revealed that it could effectively inhibit specific enzymatic activities linked to metabolic disorders. This suggests its potential application in drug development targeting metabolic syndromes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate | Hydroxy group + dichlorophenyl | Enzyme inhibition; antioxidant |

| Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate | Hydroxy group + difluorophenyl | Potential anti-inflammatory effects |

| (S)-Ethyl 3-Hydroxy-3-phenylpropanoate | Hydroxy group + phenyl | Chiral building block; enzyme modulation |

Research Findings

Recent studies have highlighted the pharmacological potential of this compound in various contexts:

- Pharmaceutical Applications : The compound is being explored as a precursor for developing novel therapeutic agents due to its unique biological activities and structural characteristics .

- Synthetic Chemistry : Its role as a chiral building block is significant in asymmetric synthesis, making it valuable for producing complex organic molecules with specific configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.